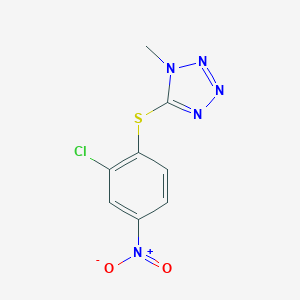
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole is a chemical compound with a molecular formula of C8H6ClN5O2S. It is characterized by the presence of a tetrazole ring substituted with a 2-chloro-4-nitrophenylsulfanyl group and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole typically involves the reaction of 2-chloro-4-nitrophenylsulfanyl chloride with 1-methyl-1H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of various derivatives.
Scientific Research Applications
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole can be compared with other similar compounds, such as:
2-({2-chloro-4-nitrophenyl}sulfanyl)-5-methyl-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a tetrazole ring, which may result in different chemical and biological properties.
2-[(2-chloro-4-nitrophenyl)sulfanyl]acetic acid: This compound contains an acetic acid moiety instead of a tetrazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
CAS No. |
353256-78-7 |
|---|---|
Molecular Formula |
C8H6ClN5O2S |
Molecular Weight |
271.68g/mol |
IUPAC Name |
5-(2-chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole |
InChI |
InChI=1S/C8H6ClN5O2S/c1-13-8(10-11-12-13)17-7-3-2-5(14(15)16)4-6(7)9/h2-4H,1H3 |
InChI Key |
UQONKOIDWYVHEA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
solubility |
28.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)carbohydrazonoyl]phenyl}acetamide](/img/structure/B427649.png)
![N-(3-fluorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B427650.png)





![4-[4-(2-hydroxyethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427659.png)
![4-[3-(Isopropylamino)-2-hydroxypropoxy]coumarin](/img/structure/B427660.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427662.png)

![4-[4-(2-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427666.png)
![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)
